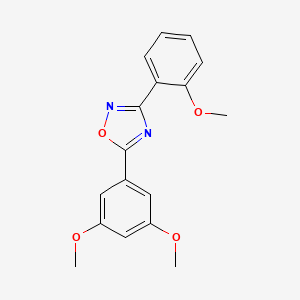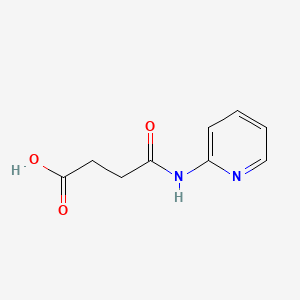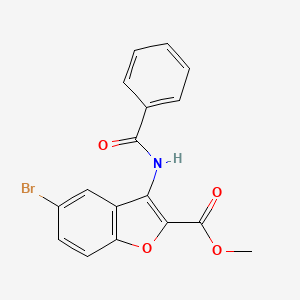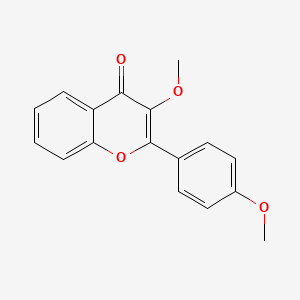![molecular formula C20H20N4OS B1201814 1-(3,4-dihydro-2H-quinolin-1-yl)-2-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B1201814.png)
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)thio]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)thio]ethanone is a member of triazoles.
Scientific Research Applications
Antimicrobial Activity
Compounds similar to 1-(3,4-dihydro-2H-quinolin-1-yl)-2-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)thio]ethanone have been studied for their antimicrobial properties. For example, substituted 1,2,3-triazoles have been synthesized and screened for antimicrobial activity, showing promising results against various microbial strains (Holla et al., 2005).
Another study synthesized novel 3,4,5-trisubstituted 1,2,4-triazole derivatives, also finding significant antimicrobial activity (Yurttaş et al., 2020).
Anticancer Activity
Some derivatives of 1,2,4-triazole, including those with quinoline and triazole structures, have been investigated for their potential anticancer activity. A study synthesized 1,2,4-triazolo[4,3-a]-quinoline derivatives and evaluated their efficacy against human neuroblastoma and colon carcinoma cell lines, showing significant cytotoxicity in some cases (Reddy et al., 2015).
Plant Growth Promotion
Some quinoline derivatives, including those with structures similar to the compound , have been evaluated for their effects on plant growth. One study synthesized novel quinolinyl chalcones and assessed their impact on the growth of various plants, such as Hibiscus, Mint, and Basil (Hassan et al., 2020).
Antituberculosis Activity
Derivatives of quinoline and triazole have been explored for their potential in treating tuberculosis. A particular study synthesized 3-heteroarylthioquinoline derivatives and conducted in vitro antituberculosis studies, identifying several compounds with significant activity against Mycobacterium tuberculosis (Chitra et al., 2011).
properties
Product Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)thio]ethanone |
|---|---|
Molecular Formula |
C20H20N4OS |
Molecular Weight |
364.5 g/mol |
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]ethanone |
InChI |
InChI=1S/C20H20N4OS/c1-23-19(16-9-3-2-4-10-16)21-22-20(23)26-14-18(25)24-13-7-11-15-8-5-6-12-17(15)24/h2-6,8-10,12H,7,11,13-14H2,1H3 |
InChI Key |
WGLZAJMYJXKRRG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)N2CCCC3=CC=CC=C32)C4=CC=CC=C4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



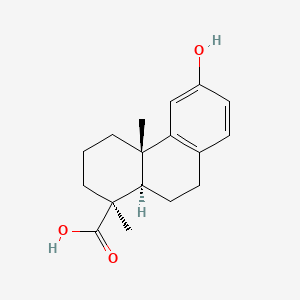
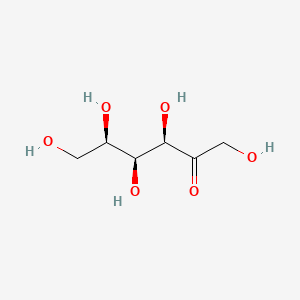
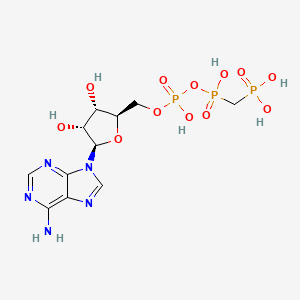
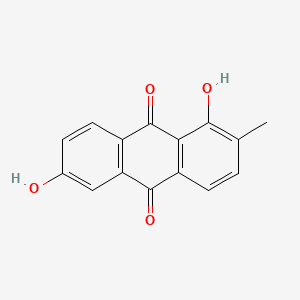
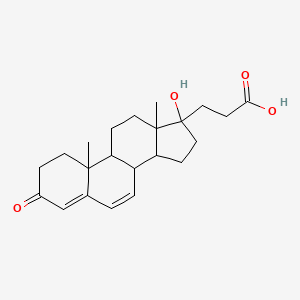
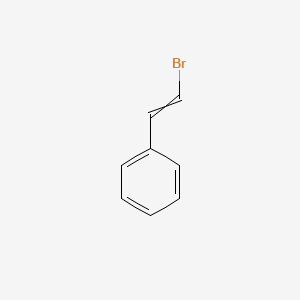
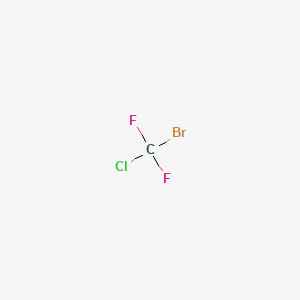
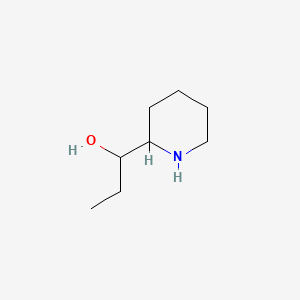
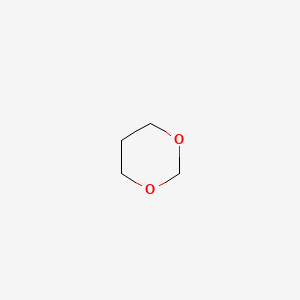
![2-[[(4-Chloro-1-methyl-3-pyrazolyl)-oxomethyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid methyl ester](/img/structure/B1201750.png)
